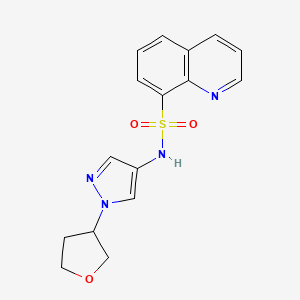

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)quinoline-8-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)quinoline-8-sulfonamide is a useful research compound. Its molecular formula is C16H16N4O3S and its molecular weight is 344.39. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Multifunctional Sulfonamide Hybrids

Sulfonamides, including compounds like N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)quinoline-8-sulfonamide, are noted for their wide range of pharmacological activities. They serve as the backbone for many drugs with antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. These compounds are part of a larger class of sulfonamide hybrids that combine sulfonamides with various organic compounds to create a diverse array of biological activities. This versatility underscores the compound's potential in designing new therapeutic agents (Ghomashi et al., 2022).

Quinoline Synthesis

This compound may also be involved in the synthesis of quinolines, a class of compounds with significant pharmaceutical importance. The use of N-halosulfonamides, for example, has been demonstrated as an efficient reagent for synthesizing quinolines, showcasing the utility of sulfonamide-based compounds in facilitating organic synthesis under various conditions, including aqueous and solvent-free environments (Ghorbani‐Vaghei & Akbari-Dadamahaleh, 2009).

Ligand Design and Metal Complexation

The unique structure of sulfonamide-based ligands, including those with a quinoline moiety, allows for the development of metal complexes with significant potential in catalysis and material science. These ligands can form discrete compounds with metals, facilitated by π–π stacking and C–H⋯π interactions, leading to a variety of supramolecular architectures. This highlights the compound's applicability in designing novel materials and catalysts (Semeniuc et al., 2010).

Multicomponent Reactions

The flexibility of this compound in multicomponent reactions is demonstrated through its involvement in the synthesis of complex organic frameworks. These reactions are pivotal in creating highly diastereoselective compounds under metal-free conditions, which is crucial for developing new drugs and materials with precise molecular configurations (Patel et al., 2020).

Amidation and Sulfonamidation Reactions

The compound plays a role in the synthesis of N-(quinolin-2-yl)sulfonamides through intermolecular amidation of quinoline N-oxides with sulfonamides. This method provides a straightforward approach to obtaining sulfonamide derivatives, which are important in medicinal chemistry for the development of new therapeutic agents (Yu et al., 2017).

Mécanisme D'action

Target of Action

Related compounds such as sulfonamides and quinolines have been known to exhibit a range of pharmacological activities . Sulfonamides, for instance, are known to inhibit carbonic anhydrase and dihydropteroate synthetase , while quinolines have been used as a scaffold for drug development due to their broad spectrum of bioactivities .

Mode of Action

Sulfonamides generally work by inhibiting bacterial dna synthesis through competitive inhibition . Quinolines, on the other hand, have been found to exhibit their bioactivities through different mechanisms of action .

Biochemical Pathways

Based on the known actions of sulfonamides and quinolines, it can be inferred that the compound may affect a variety of biochemical pathways related to the inhibition of enzymes such as carbonic anhydrase and dihydropteroate synthetase , and potentially others depending on the specific bioactivities of the quinoline moiety .

Result of Action

Based on the known actions of related compounds, it can be inferred that the compound may have a range of potential effects, such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma, among others .

Propriétés

IUPAC Name |

N-[1-(oxolan-3-yl)pyrazol-4-yl]quinoline-8-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O3S/c21-24(22,15-5-1-3-12-4-2-7-17-16(12)15)19-13-9-18-20(10-13)14-6-8-23-11-14/h1-5,7,9-10,14,19H,6,8,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEIIQODNXDCQSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1N2C=C(C=N2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-methylphenylsulfonamido)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2916145.png)

![4-methyl-N-(2-(6-((2-oxo-2-(m-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2916147.png)

![N1-(2-methoxyethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2916148.png)

![[1,3-dimethyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]acetic acid](/img/structure/B2916151.png)

![N-(3-acetamidophenyl)-2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2916153.png)

![1-(4-Ethoxyphenyl)-4-[1-(2-phenoxyethyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2916159.png)

![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(oxan-4-yl)methanone](/img/structure/B2916163.png)

![2-(benzo[d]thiazol-2-ylthio)-N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2916164.png)

![2-(4-Benzoylbenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2916166.png)

![N-(furan-2-ylmethyl)-1-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2916167.png)